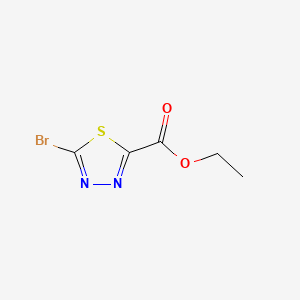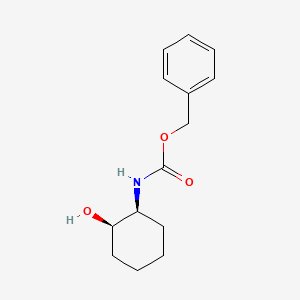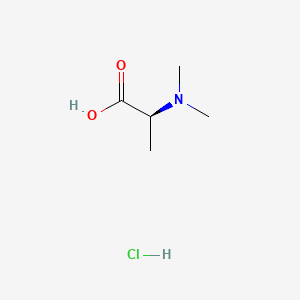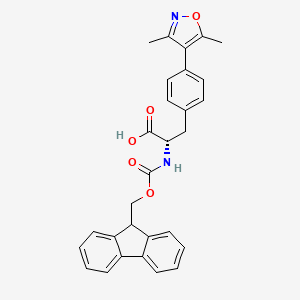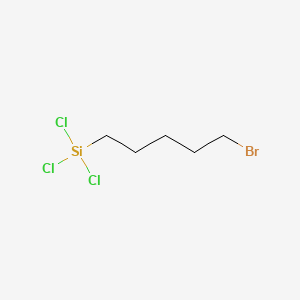
5-Bromopentyltrichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromopentyltrichlorosilane is a versatile compound used in a variety of scientific experiments. It has the molecular formula C5H10BrCl3Si and a molecular weight of 284.474 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromopentyltrichlorosilane include its molecular weight and formula . Other properties such as color, density, hardness, melting and boiling points can be determined through various experimental methods .Scientific Research Applications
Drug Discovery Beyond Rule of 5 : Research into "beyond rule of 5" (bRo5) chemical space, which may include compounds like 5-Bromopentyltrichlorosilane, is crucial for developing new therapeutic agents, especially in areas with large unmet medical needs like oncology and virology. This research faces challenges in achieving acceptable oral pharmacokinetics, but retrospective analysis of past drug discovery efforts provides valuable lessons for future projects (DeGoey et al., 2017).
Synthesis of γ-Functionalized Allyltrichlorosilanes : The synthesis of isomerically pure trans- and cis-γ-bromoallyltrichlorosilanes and their application in the asymmetric allylation of aldehydes is an example of chemical synthesis research where bromo-substituted compounds are used. These compounds can react with aromatic aldehydes to produce corresponding allylbromohydrins as single diastereoisomers (Malkov et al., 2010).
Use of Bromodeoxyuridine in DNA Replication Studies : Monoclonal antibodies specific for 5-bromodeoxyuridine have been applied to detect low levels of DNA replication in vitro. These antibodies are highly specific and do not cross-react with thymidine, making them useful tools for studying DNA synthesis in cultured cells (Gratzner, 1982).
In Vivo Mutagenesis Studies : 5-Bromodeoxyuridine has been used to induce in vivo mutations in phage S13. This compound preferentially induced certain types of transitions, demonstrating its utility in studying mutation mechanisms (Howard & Tessman, 1964).
Cell Cycle Profiling with Bromodeoxyuridine : A method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, hydrochloric acid, and exonuclease III was optimized. This approach offers a robust tool for DNA synthesis detection with minimal impact on cellular structures, applicable in both formaldehyde- and ethanol-fixed cells (Ligasová et al., 2017).
properties
IUPAC Name |
5-bromopentyl(trichloro)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10BrCl3Si/c6-4-2-1-3-5-10(7,8)9/h1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVXHHXWSRHHNQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC[Si](Cl)(Cl)Cl)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10BrCl3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentyltrichlorosilane | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

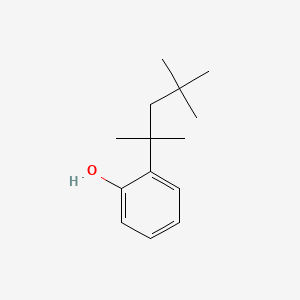
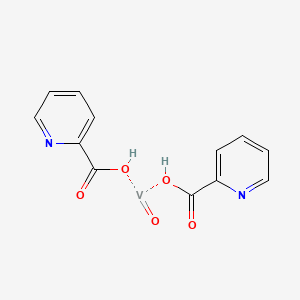
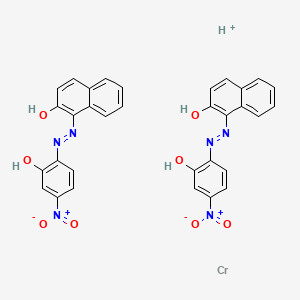

![N-cyclohexylcyclohexanamine;(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)pentanoic acid](/img/structure/B599353.png)
![5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, (4R,8R)-rel-](/img/structure/B599356.png)
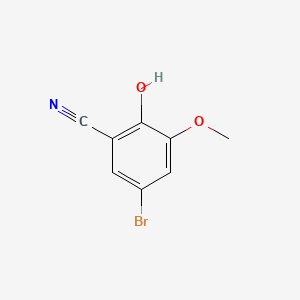
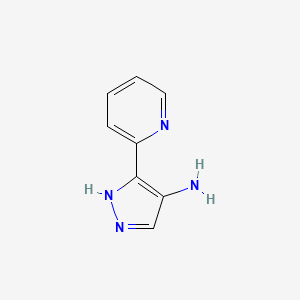
![(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B599362.png)
